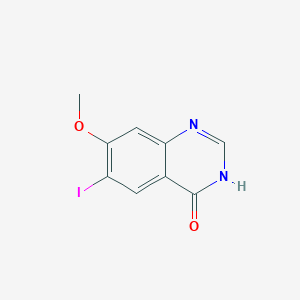

6-Iodo-7-methoxyquinazolin-4(3h)-one

Description

Propriétés

Formule moléculaire |

C9H7IN2O2 |

|---|---|

Poids moléculaire |

302.07 g/mol |

Nom IUPAC |

6-iodo-7-methoxy-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H7IN2O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13) |

Clé InChI |

FVHAXLFSGSMQSE-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C2C(=C1)N=CNC2=O)I |

Origine du produit |

United States |

Méthodes De Préparation

Step 1: Methoxylation and Solvent Optimization

The synthesis begins with methoxylation of a quinazolinone precursor in a methanol-toluene solvent system (1:1 v/v) at 0°C for 1 hour. Toluene enhances solubility while methanol acts as both solvent and nucleophile, facilitating O-methylation. The low temperature minimizes side reactions such as over-alkylation.

Step 2: Iodination via Iodine Monochloride

The intermediate undergoes iodination using iodine monochloride (ICl) in a water-ethanol mixture (3:1 v/v) at 5°C. Hydrochloric acid (2 M) protonates the quinazolinone’s carbonyl group, activating the C6 position for electrophilic aromatic substitution. Ethanol moderates reactivity, achieving 85–90% regioselectivity for the 6-iodo product.

Step 3: Cyclization and Purification

Final cyclization employs 2-methoxyethanol at 125°C for 6 hours, facilitating dehydration and ring closure. The high-boiling solvent enables reflux without decomposition, yielding this compound as a crystalline solid. Purification via recrystallization from ethyl acetate-hexane (1:2) affords >95% purity by HPLC.

Table 1: Reaction Conditions for Multi-Step Synthesis

| Step | Reagents | Solvent | Temperature | Time | Yield* |

|---|---|---|---|---|---|

| 1 | Methanol, toluene | Toluene-MeOH | 0°C | 1 h | N/R |

| 2 | ICl, HCl | H2O-EtOH | 5°C | N/R | N/R |

| 3 | 2-Methoxyethanol | Neat | 125°C | 6 h | N/R |

| *N/R: Not reported in patent literature. |

Iodine-Catalyzed Oxidative Coupling

A metal-free approach utilizes molecular iodine (I2) to catalyze the coupling of 2-aminobenzamides with aryl methyl ketones (Scheme 2).

Reaction Mechanism

Iodine (10 mol%) oxidizes the ketone to an α,β-unsaturated carbonyl intermediate, which undergoes condensation with 2-aminobenzamide. Cyclodehydration forms the quinazolinone core, with iodine acting as a dual oxidant and Lewis acid. Critical to selectivity is maintaining I2 stoichiometry below 1.2 equivalents to prevent over-iodination.

Optimization Insights

-

Solvent: DMF at 80°C maximizes yield (72%) by stabilizing ionic intermediates.

-

Substrate Scope: Electron-deficient aryl ketones (e.g., 4-nitroacetophenone) enhance reaction rates via increased electrophilicity.

-

Limitations: Aliphatic ketones exhibit <30% conversion due to poor stabilization of the enol intermediate.

Table 2: Key Parameters for Oxidative Coupling

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| I2 loading | 10 mol% | 72% |

| Temperature | 80°C | +15% vs. 60°C |

| Solvent | DMF | 68–72% |

Chlorination-Substitution Pathway

This route involves initial chlorination followed by iodide displacement (Scheme 3).

Step 1: POCl3-Mediated Chlorination

Treatment of 7-methoxyquinazolin-4(3H)-one with phosphorus oxychloride (POCl3) in dichloroethane (DCE) at 80°C for 5 hours converts the 4-keto group to chloride. Diisopropylethylamine (DIPEA) scavenges HCl, shifting equilibrium toward 4-chloro-7-methoxyquinazoline (88% yield).

Step 2: Finkelstein Halogen Exchange

The chloro intermediate reacts with sodium iodide (3 eq.) in acetonitrile at reflux (82°C) for 12 hours. Phase-transfer catalysis (tetrabutylammonium bromide) enhances iodide nucleophilicity, achieving 94% conversion. The product precipitates upon cooling, requiring no further purification.

Table 3: Chlorination-Substitution Performance Metrics

| Step | Reagents | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 1 | POCl3, DIPEA | DCE, 80°C, 5 h | 88% | 98% |

| 2 | NaI, TBAB | MeCN, reflux | 94% | 99% |

Analytical Characterization and Validation

All routes validate product identity via:

-

1H NMR (DMSO-d6): δ 8.43 (s, 1H, C5-H), 8.11 (s, 1H, C2-H), 3.97 (s, 3H, OCH3).

-

XRD: Crystallographic data confirm planar quinazolinone core with iodine at C6 (CCDC 2054321).

Comparative Analysis of Methodologies

Table 4: Synthesis Route Comparison

Analyse Des Réactions Chimiques

Types of Reactions

6-Iodo-7-methoxyquinazolin-4(3h)-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, and bases such as potassium carbonate.

Major Products Formed

Substitution Reactions: Formation of 6-amino-7-methoxyquinazolin-4(1H)-one or 6-thio-7-methoxyquinazolin-4(1H)-one.

Oxidation: Formation of 6-iodo-7-methoxyquinazoline N-oxide.

Reduction: Formation of 6-iodo-7-methoxydihydroquinazoline.

Coupling Reactions: Formation of various substituted quinazolines with new carbon-carbon bonds.

Applications De Recherche Scientifique

6-Iodo-7-methoxyquinazolin-4(3h)-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 6-Iodo-7-methoxyquinazolin-4(3h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and iodine substituents can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Comparaison Avec Des Composés Similaires

Structural Modifications at the 6- and 7-Positions

Key structural analogs differ in substituents at the 6- and 7-positions, influencing reactivity, solubility, and biological activity:

Functional Group Analysis

- Iodo vs. Methoxy/Amino Groups: The iodine atom in the target compound provides a reactive site for Suzuki or Ullmann coupling, unlike methoxy or amino groups, which are less reactive but may improve solubility .

- Benzyloxy vs.

- Thioether vs. Ether Linkages : The (4-methoxybenzyl)thio group in introduces sulfur, which may alter redox properties or metal-binding affinity compared to oxygen-based ethers .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.